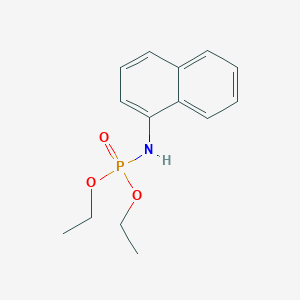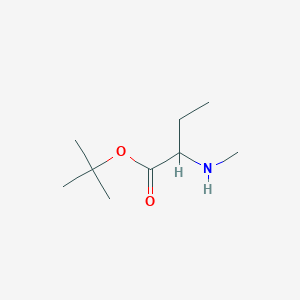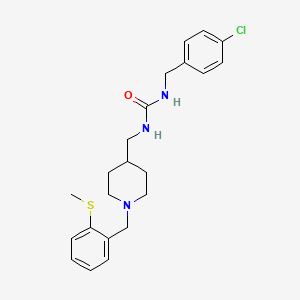![molecular formula C15H17N3O2 B2987319 2-[6-Oxo-3-(2,4,5-trimethylphenyl)pyridazin-1-yl]acetamide CAS No. 941992-12-7](/img/structure/B2987319.png)
2-[6-Oxo-3-(2,4,5-trimethylphenyl)pyridazin-1-yl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[6-Oxo-3-(2,4,5-trimethylphenyl)pyridazin-1-yl]acetamide, also known as TPCA-1, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. TPCA-1 belongs to the class of pyridazinone derivatives and has been shown to exhibit anti-inflammatory and anti-tumor activities.
作用机制
2-[6-Oxo-3-(2,4,5-trimethylphenyl)pyridazin-1-yl]acetamide exerts its effects by inhibiting the activity of the IKKβ kinase, which is responsible for activating NF-κB. By blocking this pathway, 2-[6-Oxo-3-(2,4,5-trimethylphenyl)pyridazin-1-yl]acetamide prevents the activation of genes involved in inflammation and cell survival, leading to reduced inflammation and increased cell death in cancer cells.
Biochemical and physiological effects:
In addition to its anti-inflammatory and anti-tumor activities, 2-[6-Oxo-3-(2,4,5-trimethylphenyl)pyridazin-1-yl]acetamide has been shown to have other biochemical and physiological effects. It has been found to inhibit the production of nitric oxide and prostaglandin E2, both of which are involved in inflammation. 2-[6-Oxo-3-(2,4,5-trimethylphenyl)pyridazin-1-yl]acetamide has also been shown to decrease the expression of matrix metalloproteinases, which are enzymes involved in tissue remodeling and cancer metastasis.
实验室实验的优点和局限性
One advantage of using 2-[6-Oxo-3-(2,4,5-trimethylphenyl)pyridazin-1-yl]acetamide in lab experiments is its high potency and specificity for IKKβ kinase inhibition, making it a useful tool for studying the NF-κB pathway. However, 2-[6-Oxo-3-(2,4,5-trimethylphenyl)pyridazin-1-yl]acetamide has been found to be unstable in aqueous solutions, which may limit its use in certain experimental settings. Additionally, 2-[6-Oxo-3-(2,4,5-trimethylphenyl)pyridazin-1-yl]acetamide has been shown to have some off-target effects, which may need to be taken into consideration when interpreting experimental results.
未来方向
There are several potential future directions for research on 2-[6-Oxo-3-(2,4,5-trimethylphenyl)pyridazin-1-yl]acetamide. One area of interest is the development of 2-[6-Oxo-3-(2,4,5-trimethylphenyl)pyridazin-1-yl]acetamide analogs with improved stability and selectivity. Additionally, further studies are needed to fully understand the mechanisms underlying 2-[6-Oxo-3-(2,4,5-trimethylphenyl)pyridazin-1-yl]acetamide's anti-inflammatory and anti-tumor activities. 2-[6-Oxo-3-(2,4,5-trimethylphenyl)pyridazin-1-yl]acetamide may also have potential applications in other diseases, such as neurodegenerative disorders and viral infections. Finally, there is a need for preclinical and clinical studies to evaluate the safety and efficacy of 2-[6-Oxo-3-(2,4,5-trimethylphenyl)pyridazin-1-yl]acetamide as a therapeutic agent.
合成方法
The synthesis of 2-[6-Oxo-3-(2,4,5-trimethylphenyl)pyridazin-1-yl]acetamide involves the reaction between 2,4,5-trimethylphenylhydrazine and 2-bromoacetylpyridine, followed by cyclization and acetylation. The final product is obtained through purification and isolation processes, resulting in a white crystalline powder.
科学研究应用
2-[6-Oxo-3-(2,4,5-trimethylphenyl)pyridazin-1-yl]acetamide has been extensively studied for its potential use in treating various diseases, including cancer and inflammatory disorders. It has been shown to inhibit the activity of the transcription factor nuclear factor-kappa B (NF-κB), which plays a crucial role in regulating the immune response and cell survival. 2-[6-Oxo-3-(2,4,5-trimethylphenyl)pyridazin-1-yl]acetamide has been found to suppress the proliferation of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. Additionally, 2-[6-Oxo-3-(2,4,5-trimethylphenyl)pyridazin-1-yl]acetamide has been shown to reduce inflammation in animal models of rheumatoid arthritis and sepsis.
属性
IUPAC Name |
2-[6-oxo-3-(2,4,5-trimethylphenyl)pyridazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-9-6-11(3)12(7-10(9)2)13-4-5-15(20)18(17-13)8-14(16)19/h4-7H,8H2,1-3H3,(H2,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHGKFNHUGAFRFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)C2=NN(C(=O)C=C2)CC(=O)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[6-Oxo-3-(2,4,5-trimethylphenyl)pyridazin-1-yl]acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}thio)-N-(4-methylphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2987238.png)
![N-(5-Ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[[6-methyl-4-oxo-3-(2-phenylethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2987241.png)

![3-(4-chlorophenyl)-5-methyl-9-(2-methylbenzyl)-5,9-dihydro-6H-[1,2,4]triazolo[4,3-e]purine-6,8(7H)-dione](/img/structure/B2987244.png)


![4-(2-fluorophenyl)-2-methyl-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B2987247.png)

![7-Chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2987251.png)
![2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2987253.png)
![1-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-2-(oxolan-2-yl)ethanone](/img/structure/B2987255.png)
![2-(3-Methoxyphenyl)-5-methyl-N-[(E)-3-methylsulfonylprop-2-enyl]-1H-imidazole-4-carboxamide](/img/structure/B2987257.png)
![N-(3-fluoro-4-methylphenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2987258.png)